Technical Documentation Center

1-Neopentylcyclopropan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Neopentylcyclopropan-1-ol

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Ring Strain of 1-Neopentylcyclopropan-1-ol: A Technical Guide

Executive Summary In modern medicinal chemistry and organic synthesis, the strategic incorporation of highly strained or sterically demanding motifs is a proven tactic for optimizing pharmacokinetic properties. 1-Neopent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, the strategic incorporation of highly strained or sterically demanding motifs is a proven tactic for optimizing pharmacokinetic properties. 1-Neopentylcyclopropan-1-ol represents a fascinating intersection of these two concepts. It combines the high thermodynamic ring strain of a cyclopropane core with the extreme steric bulk of a neopentyl group (-CH₂-C(CH₃)₃).

This whitepaper provides an in-depth technical analysis of the thermodynamic forces governing 1-neopentylcyclopropan-1-ol, detailing how the pseudo-Thorpe-Ingold effect mitigates steric clashes, and outlines a self-validating synthetic protocol (the Kulinkovich reaction) for its preparation.

Thermodynamic Profiling: Ring Strain vs. Steric Relief

The Anatomy of Cyclopropane Ring Strain

Cycloalkanes are subject to varying degrees of thermodynamic instability known as ring strain. Cyclopropane represents the extreme end of this spectrum, possessing a total ring strain of approximately 27.5 kcal/mol[1]. This instability is driven by two primary vectors:

  • Baeyer (Angle) Strain: The geometric necessity of a three-membered ring forces the internal C-C-C bond angles to 60°. This is a severe deviation from the ideal sp³ tetrahedral angle of 109.5°[2]. To compensate, the carbon-carbon bonds adopt a "bent" or "banana" bond geometry with high p-character, resulting in weaker orbital overlap and heightened reactivity.

  • Pitzer (Torsional) Strain: Because the three carbon atoms define a rigid plane, all adjacent C-H and C-C bonds are locked into an eclipsed conformation, maximizing steric and electronic repulsion[2].

The Neopentyl Substituent and the Thorpe-Ingold Effect

Introducing a neopentyl group and a hydroxyl group at the C1 position creates a highly congested gem-disubstituted center. In an acyclic alkane, this extreme steric bulk would result in severe B-strain (back-strain), destabilizing the molecule.

However, the cyclopropane ring uniquely mitigates this crowding. Because the internal angle is compressed to 60°, the external angle between the substituents at C1 widens to approximately 115°[3]. This widened external angle accommodates the massive steric bulk of the neopentyl and hydroxyl groups far better than a standard 109.5° tetrahedral carbon. Consequently, the formation of the cyclopropane ring from an acyclic precursor is thermodynamically accelerated and stabilized by the relief of steric crowding—a phenomenon known as the Thorpe-Ingold (or gem-dialkyl) effect [3].

Table 1: Thermodynamic Parameters of Cycloalkane Systems
Cycloalkane SystemInternal AngleExternal AngleAngle StrainTorsional StrainTotal Ring Strain
Cyclopropane 60°~115°HighHigh~27.5 kcal/mol
Cyclobutane ~90°~109°ModerateModerate~26.3 kcal/mol
Cyclopentane ~104°~109°LowLow~6.2 kcal/mol
Cyclohexane (Chair) 109.5°109.5°ZeroZero~0.1 kcal/mol
1-Neopentylcyclopropan-1-ol 60°>115°HighHigh< 27.5 kcal/mol (Net) *

*Represents a relative thermodynamic stabilization compared to acyclic precursors due to Thorpe-Ingold steric relief.

G Molecule 1-Neopentylcyclopropan-1-ol Strain Total Ring Strain (~27.5 kcal/mol) Molecule->Strain Destabilizing Forces Steric Geminal Substitution (Neopentyl + OH) Molecule->Steric Structural Features Angle Baeyer Strain (Internal Angle 60°) Strain->Angle Torsion Pitzer Strain (Eclipsed Bonds) Strain->Torsion Thorpe Thorpe-Ingold Effect (External Angle ~115°) Steric->Thorpe Angle Widening Relief B-Strain Relief (Thermodynamic Stabilization) Thorpe->Relief Accommodates Bulk Relief->Molecule Net Relative Stabilization

Diagram 1: Thermodynamic balance between ring strain and steric relief in 1-neopentylcyclopropan-1-ol.

Synthetic Methodology: The Kulinkovich Protocol

Mechanistic Rationale

The most efficient route to synthesize 1-neopentylcyclopropan-1-ol is the Kulinkovich reaction , which converts esters to cyclopropanols using a Grignard reagent and a titanium(IV) alkoxide catalyst[4]. To yield the neopentyl derivative, the starting material must be ethyl 3,3-dimethylbutanoate (ethyl neopentanoate).

The mechanism relies on the transmetalation of Ti(O-iPr)₄ with ethylmagnesium bromide to form an unstable diethyltitanium intermediate[5]. This species undergoes β-hydride elimination, releasing ethane gas and generating the highly reactive titanacyclopropane. The ester carbonyl inserts into this complex, forming an oxatitanacyclopentane that subsequently collapses into the cyclopropanol product[4].

Kulinkovich Ti Ti(O-iPr)4 (Catalyst) DiethylTi Diethyltitanium Intermediate Ti->DiethylTi Transmetalation Grignard EtMgBr (2 eq) (Grignard) Grignard->DiethylTi Alkylation Titana Titanacyclopropane (Active Species) DiethylTi->Titana β-Hydride Elimination (- Ethane) Oxatitana Oxatitanacyclopentane Intermediate Titana->Oxatitana Ester Insertion Ester Ethyl 3,3-dimethylbutanoate (Substrate) Ester->Oxatitana Ketone β-Titanio Ketone Oxatitana->Ketone Ring Opening Product 1-Neopentylcyclopropan-1-ol (Product) Ketone->Product Intramolecular Cyclization Product->Ti Alkoxide Exchange (Turnover)

Diagram 2: Kulinkovich reaction catalytic cycle for the synthesis of 1-neopentylcyclopropan-1-ol.

Self-Validating Experimental Protocol

Objective: Conversion of ethyl 3,3-dimethylbutanoate to 1-neopentylcyclopropan-1-ol.

  • System Inertion: Flame-dry a 250 mL round-bottom flask under vacuum and backfill with Argon (3 cycles).

    • Causality: The Ti(O-iPr)₄ catalyst and EtMgBr are highly oxophilic and moisture-sensitive; ambient water will quench the Grignard and irreversibly hydrolyze the titanium complex into unreactive TiO₂.

  • Reagent Initialization: Add anhydrous tetrahydrofuran (THF, 50 mL), ethyl 3,3-dimethylbutanoate (10.0 mmol, 1.0 eq), and Ti(O-iPr)₄ (1.0 mmol, 0.1 eq). Cool the mixture to 0 °C using an ice-water bath.

    • Causality: Cooling is critical because the intermediate titanacyclopropane is thermally unstable and can prematurely decompose at elevated temperatures.

  • Controlled Transmetalation: Using a syringe pump, add EtMgBr (3.0 M in Et₂O, 30.0 mmol, 3.0 eq) dropwise over 2 hours.

    • Causality: Slow addition maintains a low steady-state concentration of the Grignard reagent. This prevents the active titanacyclopropane from reacting with excess Ti(O-iPr)₄ to form inactive Ti(III) species—a side reaction that produces ethene and terminates catalytic turnover[5].

  • Maturation: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 12 hours.

    • Causality: Provides sufficient activation energy for the oxatitanacyclopentane intermediate to undergo ring contraction and form the cyclopropanol titanium salt.

  • Quenching & Hydrolysis: Cool the mixture back to 0 °C and carefully quench with 10% aqueous H₂SO₄ (20 mL).

    • Causality: The acidic quench breaks the strong Ti-O bonds, releasing the free 1-neopentylcyclopropan-1-ol and solubilizing the titanium byproducts into the aqueous phase.

  • Isolation: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the pure product.

Applications in Drug Development

For drug development professionals, 1-neopentylcyclopropan-1-ol is a highly privileged structural motif:

  • Metabolic Shielding: The neopentyl group acts as a massive steric shield. When incorporated into a pharmacophore, it blocks cytochrome P450 (CYP) enzymes from accessing adjacent labile sites, significantly increasing the compound's metabolic half-life.

  • Conformational Restriction: The cyclopropane ring locks the spatial orientation of the hydroxyl group and the neopentyl group. This reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity.

  • Bioisosterism: It serves as a rigidified, lipophilic bioisostere for tert-butyl or gem-dimethyl groups, offering unique vector geometries for hydrogen bonding via the -OH group.

References

  • Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

  • Kulinkovich reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Kulinkovich Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis Source: lucp.net URL:[Link]

Sources

Exploratory

Reactive Intermediates in 1-Neopentylcyclopropan-1-ol Ring Opening: A Technical Guide

Executive Summary Cyclopropanols have garnered significant interest as highly strained, versatile three-carbon synthons in organic synthesis[1]. Among these, 1-Neopentylcyclopropan-1-ol (CAS: 1248179-91-0)[2] represents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopropanols have garnered significant interest as highly strained, versatile three-carbon synthons in organic synthesis[1]. Among these, 1-Neopentylcyclopropan-1-ol (CAS: 1248179-91-0)[2] represents a highly specialized derivative. The introduction of a bulky neopentyl (2,2-dimethylpropyl) group at the C1 position dictates a unique reactivity profile driven by extreme steric shielding. This whitepaper explores the generation, stabilization, and trapping of reactive intermediates—specifically transition-metal homoenolates and β -keto radicals—derived from the ring opening of 1-neopentylcyclopropan-1-ol, providing drug development professionals and synthetic chemists with actionable, self-validating methodologies.

Mechanistic Divergence: Homoenolates vs. β -Keto Radicals

The inherent ring strain of cyclopropanols makes their C1–C2 and C1–C3 bonds highly susceptible to cleavage. Depending on the chosen catalytic system, 1-neopentylcyclopropan-1-ol diverges into two distinct reactive intermediates[3]:

  • Metal Homoenolates (Heterolytic Cleavage): Transition metals such as Co(II), Zn(II), and Pd(II) coordinate to the cyclopropoxide oxygen, inducing a heterolytic cleavage of the less substituted C–C bond[4]. This generates a nucleophilic metal homoenolate. The steric bulk of the C1-neopentyl group forces the intermediate into a conformation that minimizes allylic strain, thereby enhancing diastereoselectivity during subsequent electrophilic trapping[3].

  • β -Keto Radicals (Homolytic Cleavage): Single-electron transfer (SET) oxidants (e.g., Cu(II) salts or photoredox catalysts like TBADT) oxidize the cyclopropanol to a radical cation[5][6]. Subsequent homolytic ring opening yields a primary carbon radical tethered to a neopentyl ketone.

Mechanistic divergence in 1-neopentylcyclopropan-1-ol ring opening.

The "Neopentyl Effect" on Intermediate Stability

A persistent challenge in cyclopropanol ring-opening cross-coupling is the competitive formation of α,β -unsaturated enones via β -hydride elimination[7]. The neopentyl group fundamentally alters this mechanistic landscape:

  • Suppressed Elimination: The lack of α -protons on the neopentyl substituent prevents enolization toward the bulky group. Furthermore, the steric shielding restricts the transition metal's access to the β -protons on the ring-opened alkyl chain, significantly retarding β -hydride elimination[7].

  • Kinetic Stability: The resulting neopentyl ketone moiety is highly resistant to unwanted nucleophilic attacks (e.g., premature aldol condensations), allowing the primary radical or homoenolate to persist long enough for intermolecular trapping.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Cobalt-Catalyzed Homoenolate Generation and Alkyne Cross-Coupling
  • Causality & Design: This protocol utilizes a CoBr₂ precatalyst and Zn dust. Zn is strictly required to reduce Co(II) to the active Co(I) species[4]. The Co(I) complex coordinates the cyclopropanol, driving ring opening. Acetonitrile (MeCN) is selected over THF because its lower Lewis basicity strengthens the coordination of the carbonyl oxygen to the cobalt center, assisting the intramolecular addition[4].

  • Step-by-Step:

    • Catalyst Activation: In an argon-filled glovebox, combine CoBr₂ (10 mol%), a bidentate phosphine ligand (e.g., dppe, 10 mol%), and Zn dust (20 mol%) in anhydrous MeCN (0.2 M). Stir for 15 minutes until a color change indicates Co(I) formation.

    • Substrate Addition: Add 1-neopentylcyclopropan-1-ol (1.0 equiv) and the target internal alkyne (1.2 equiv).

    • Ring Opening & Coupling: Heat the mixture to 60 °C for 16 hours. The Co(I) inserts into the cyclopropanol, forming the cobalt homoenolate, which subsequently undergoes carbometalation across the alkyne[3][4].

    • Self-Validation & Quench: Monitor via GC-MS. The disappearance of the cyclopropanol mass (m/z 128) and the appearance of the cross-coupled neopentyl ketone validates the pathway. Validation Check: The addition of radical scavengers like TEMPO does not inhibit this reaction, excluding a β -keto radical pathway and validating the heterolytic homoenolate mechanism[4]. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Workflow for transition-metal catalyzed homoenolate generation and trapping.

Protocol B: Photoredox-Catalyzed β -Keto Radical Generation
  • Causality & Design: Utilizing Tetrabutylammonium decatungstate (TBADT) under UV/near-UV irradiation enables a mild SET oxidation[6]. This avoids the harsh stoichiometric oxidants (like Cu(II) salts) that can lead to over-oxidation or complex product distributions[5].

  • Step-by-Step:

    • Mixture Preparation: Dissolve 1-neopentylcyclopropan-1-ol (1.0 equiv), an electrophilic alkene (e.g., benzylidene malononitrile, 1.5 equiv), and TBADT (2 mol%) in a degassed MeCN/H₂O mixture[6].

    • Irradiation: Irradiate the mixture using 390 nm LEDs at room temperature for 12–24 hours. The photoexcited TBADT oxidizes the cyclopropanol to a radical cation, triggering homolytic cleavage into the β -keto alkyl radical[6].

    • Self-Validation (Control Experiment): Run a parallel reaction adding 1.0 equiv of TEMPO. Complete inhibition of the cross-coupled product and MS detection of the TEMPO-tethered neopentyl ketone unequivocally validates the β -keto radical intermediate[6].

Quantitative Data Summary

The table below summarizes the expected performance of 1-neopentylcyclopropan-1-ol across different catalytic systems, highlighting the suppression of specific side reactions due to the neopentyl steric bulk.

Catalyst SystemIntermediate TypeTrapping AgentReaction TimeTypical Yield (%)Key Side Reaction Suppressed
CoBr₂ / Zn Cobalt HomoenolateInternal Alkyne16 h75–85% β -hydride elimination
Pd(OAc)₂ Palladium HomoenolateAryl Halide16 h60–80%Aldol condensation
Cu(OTf)₂ β -Keto RadicalElectrophilic Alkene12 h70–90%Dimerization
TBADT ( ) β -Keto RadicalMalononitrile24 h65–88%Over-oxidation

References

  • Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis Source: NIH / Chemical Science URL:[Link][4]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][3]

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols Source: NIH / Angewandte Chemie URL:[Link][1]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Source: NIH / Journal of Organic Chemistry URL:[Link][7]

  • Copper(II)-salt-promoted oxidative ring-opening reactions of bicyclic cyclopropanol derivatives via radical pathways Source: Beilstein Journal of Organic Chemistry URL:[Link][5]

  • Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate Source: ChemRxiv URL:[Link][6]

Sources

Foundational

Crystallographic data and 3D structure of 1-Neopentylcyclopropan-1-ol

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 1-Neopentylcyclopropan-1-ol Abstract The three-dimensional atomic arrangement of a molecule, determined via single-crystal X-ray diffraction (SC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 1-Neopentylcyclopropan-1-ol

Abstract

The three-dimensional atomic arrangement of a molecule, determined via single-crystal X-ray diffraction (SC-XRD), is the definitive structural proof, offering unparalleled insights into conformation, stereochemistry, and intermolecular interactions. This guide addresses the topic of the crystallographic data and 3D structure of 1-Neopentylcyclopropan-1-ol, a molecule for which, as of the time of this writing, no public structural data exists. Adopting the perspective of a senior application scientist, this document outlines a complete, field-proven workflow to guide researchers through the process of obtaining and analyzing this data. We will cover the strategic synthesis of high-purity material, a systematic approach to crystallization, the methodology of X-ray data acquisition, and the final steps of structure solution and refinement. The causality behind each experimental choice is explained to provide a self-validating framework for researchers in organic chemistry, materials science, and drug development.

Introduction: The Scientific Rationale

Cyclopropanol rings are highly strained, three-membered carbocycles bearing a hydroxyl group. This structural motif is of significant interest in synthetic chemistry due to its unique reactivity, often serving as a versatile synthetic intermediate for ring-opening reactions to generate β-functionalized ketones or other valuable scaffolds. The specific target, 1-Neopentylcyclopropan-1-ol, incorporates a bulky, sterically demanding neopentyl group (-CH₂C(CH₃)₃). This group is expected to exert a profound influence on the molecule's conformational preferences and, critically, its solid-state packing arrangement (crystal lattice).

Understanding the 3D structure of this molecule is not merely an academic exercise. For drug development professionals, elucidating how the bulky, lipophilic neopentyl group and the polar hydroxyl group spatially orient themselves can inform pharmacophore modeling and structure-activity relationship (SAR) studies. For materials scientists, knowledge of the crystal packing and hydrogen-bonding networks can provide insights into the material's physical properties, such as melting point and solubility.

This guide provides the complete blueprint for taking 1-Neopentylcyclopropan-1-ol from a synthetic target to a fully refined crystal structure.

Synthesis and Purification: The Prerequisite for Quality Crystals

The foundational requirement for successful single-crystal X-ray diffraction is exceptionally pure material. Impurities, even at low levels, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and preventing the growth of diffraction-quality single crystals. The most reliable route to the target compound is the Kulinkovich reaction, which allows for the efficient synthesis of cyclopropanols from esters.

Experimental Protocol: Synthesis via the Kulinkovich Reaction

Objective: To synthesize 1-Neopentylcyclopropan-1-ol from ethyl pivalate.

Materials:

  • Ethyl pivalate (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 0.2 equiv)

  • Ethylmagnesium bromide (EtMgBr, 2.2 equiv, 3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask to 0 °C in an ice bath.

  • Titanium Catalyst: To the cold THF, slowly add titanium(IV) isopropoxide.

  • Grignard Addition: Add the ethylmagnesium bromide solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. A color change is typically observed as the active titanium catalyst forms. Stir the mixture at 0 °C for 10 minutes.

  • Substrate Addition: Add the ethyl pivalate dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl.

  • Workup: Dilute the mixture with diethyl ether and filter through a pad of Celite to remove titanium salts. Transfer the filtrate to a separatory funnel, wash sequentially with saturated aq. NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10). The neopentyl group makes the product relatively nonpolar. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Trustworthiness: The purity of the final product must be rigorously confirmed (>99%) by ¹H NMR, ¹³C NMR, and GC-MS before proceeding to crystallization trials. The presence of residual solvent or byproducts is the most common cause of crystallization failure.

Crystallization Strategy: From Pure Oil to Ordered Solid

Crystallization is often more of an art than a science, but a systematic, multi-pronged screening approach dramatically increases the probability of success. Since 1-Neopentylcyclopropan-1-ol is a low-melting solid or a viscous oil at room temperature, and possesses both a hydrogen-bond donor (the -OH group) and a greasy hydrocarbon moiety (the neopentyl group), a variety of solvent systems should be explored.

Diagram: Crystallization Screening Workflow

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Analysis & Optimization pure_compound Pure (>99%) 1-Neopentylcyclopropan-1-ol slow_evap Slow Evaporation (Volatile Solvents) pure_compound->slow_evap Dissolve in test solvents vapor_diff Vapor Diffusion (Binary Systems) pure_compound->vapor_diff Dissolve in test solvents cooling Slow Cooling (Soluble at high T) pure_compound->cooling Dissolve in test solvents microscopy Microscopic Inspection slow_evap->microscopy vapor_diff->microscopy cooling->microscopy hits Crystalline 'Hits' (Needles, Plates, etc.) microscopy->hits Identify Promising Conditions optimization Optimization (Solvent ratios, Temp) hits->optimization Refine Conditions diffraction Diffraction Quality Single Crystal optimization->diffraction

Caption: A systematic workflow for screening and optimizing crystallization conditions.

Experimental Protocol: Crystallization Screening

Objective: To grow single crystals of 1-Neopentylcyclopropan-1-ol suitable for SC-XRD.

Primary Screening Methods:

  • Slow Evaporation:

    • Dissolve ~5-10 mg of the purified compound in a minimal amount of a volatile solvent (e.g., hexane, diethyl ether, dichloromethane, or acetone) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.

    • Rationale: This simple method works well when the compound has moderate solubility and the solvent is sufficiently volatile.

  • Vapor Diffusion (Liquid-Liquid):

    • In a small, open vial, dissolve ~5-10 mg of the compound in a few drops of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Place this small vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (an anti-solvent) in which the compound is poorly soluble (e.g., hexane or pentane).

    • Over time, the poor solvent's vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

    • Rationale: This technique provides very slow and controlled changes in supersaturation, often yielding high-quality crystals.

  • Slow Cooling:

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., acetonitrile or a mixed solvent system like toluene/hexane) at an elevated temperature (e.g., 40-50 °C).

    • Ensure the solution is saturated but not cloudy.

    • Place the sealed vial in a dewar flask filled with warm water and allow it to cool to room temperature over 24-48 hours.

    • Rationale: For compounds whose solubility is highly temperature-dependent, slow cooling can provide the gentle push towards nucleation and crystal growth.

X-ray Data Collection and Structure Solution

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is ready for X-ray diffraction analysis.

Diagram: From Crystal to Structure Workflow

G cluster_data Data Collection cluster_process Data Processing cluster_refine Structure Solution & Refinement crystal Mount Crystal on Diffractometer xray Irradiate with X-rays (e.g., Mo or Cu Kα) crystal->xray diff_pattern Collect Diffraction Pattern (Frames) xray->diff_pattern integrate Integrate Frames (Index & Scale Data) diff_pattern->integrate space_group Determine Space Group & Unit Cell integrate->space_group solve Solve Phase Problem (e.g., Direct Methods) space_group->solve model Build Initial Atomic Model solve->model refine Refine Model (Positions, Anisotropy) model->refine final Final Validated Structure (CIF file) refine->final

Caption: The workflow from single-crystal data collection to final structure refinement.

Methodology: Data Acquisition and Processing
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Expertise: Cryo-cooling is critical. It minimizes atomic thermal motion, leading to better diffraction data quality and often protecting the crystal from radiation damage.

  • Data Collection: The mounted crystal is placed on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.5418 Å) and a sensitive detector (e.g., a CMOS or CCD detector). The crystal is rotated in the X-ray beam, and hundreds of diffraction images (frames) are collected.

  • Data Integration and Scaling: Specialized software is used to integrate the raw diffraction spots from the frames, correct for experimental factors (like absorption), and scale the data, producing a reflection file.

  • Structure Solution: The primary challenge in crystallography is the "phase problem." For small molecules like our target, this is routinely solved using direct methods or dual-space algorithms, which use statistical relationships between reflection intensities to determine initial phases.

  • Structure Refinement: An initial atomic model is built based on the electron density map generated from the solved phases. This model is then refined using a least-squares algorithm, where atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed using metrics like R1 and wR2, which should be as low as possible.

Predicted Crystallographic Data and Structural Insights

While the empirical data must be determined experimentally, we can predict key structural features based on known chemical principles and data from analogous structures in the Cambridge Structural Database (CSD).

Table 1: Predicted Crystallographic and Geometric Parameters for 1-Neopentylcyclopropan-1-ol
ParameterPredicted Value / InformationRationale / Comments
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for small, achiral organic molecules. The lack of high symmetry makes cubic or tetragonal systems unlikely.
Space Group P2₁/c or P-1For a racemic mixture, a centrosymmetric space group is expected. P2₁/c is the most common space group for organic molecules. If the molecule crystallizes as a conglomerate of enantiomers, a chiral space group would be observed.
Molecules per Unit Cell (Z) 2, 4, or 8This is a typical value for small organic molecules, related to the symmetry operations of the space group.
Hydrogen Bonding O-H···O intermolecular hydrogen bondsThe hydroxyl group is a strong hydrogen bond donor and acceptor. It is virtually certain that the primary supramolecular interaction will be hydrogen bonds, likely forming chains or dimers of molecules.
Key Bond Lengths (Å) C-C (ring): ~1.50-1.53 ÅC-O: ~1.43 ÅC-C (exo): ~1.54 ÅThe C-C bonds within the strained cyclopropane ring are expected to be slightly longer than a typical C-C single bond. The C-O and exocyclic C-C bond lengths should be standard.
Key Bond Angles (°) C-C-C (ring): ~60°O-C1-C(exo): ~115-118°The internal ring angles are constrained to ~60°. The angles around the C1 carbon (bearing the OH and neopentyl groups) will be distorted from the ideal tetrahedral angle of 109.5° due to the steric bulk of the neopentyl group and the strain of the three-membered ring.

Authoritative Grounding: These predictions are based on fundamental principles of stereochemistry and analysis of related structures in the CSD. The definitive values can only be confirmed by the experimental workflow detailed in this guide. The final, validated structure would be deposited in a public database in the Crystallographic Information File (CIF) format, which contains all the metric data, atomic coordinates, and experimental details required for independent verification.

Conclusion

The determination of the 3D structure of 1-Neopentylcyclopropan-1-ol is a tractable but rigorous process that hinges on a foundation of high-purity synthesis and systematic crystallization screening. This guide provides a comprehensive and scientifically-grounded roadmap for achieving this goal. By following the detailed protocols for synthesis, purification, crystallization, and data analysis, researchers can unlock the precise structural information of this molecule. The resulting data—the unit cell dimensions, space group, atomic coordinates, and description of intermolecular forces like hydrogen bonding—will provide invaluable, unambiguous insights for applications in synthetic strategy, medicinal chemistry, and materials science.

References

  • Title: Cyclopropanols as versatile reagents in organic synthesis. Source: Chemical Society Reviews URL: [Link]

  • Title: The Chemistry of Cyclopropanols Source: Chemical Reviews URL: [Link]

  • Title: The Kulinkovich Reaction Source: Organic Reactions URL: [Link]

  • Title: Macromolecular cryocrystallography: methods and practice Source: Methods in Enzymology URL: [Link]

  • Title: A short history of SHELX Source: Acta Crystallographica Section A URL: [Link]

  • Title: Hydrogen bonding in the solid state Source: Chemical Society Reviews URL: [Link]

Exploratory

Primary literature on the discovery of 1-Neopentylcyclopropan-1-ol

Rational Synthesis and Mechanistic Evaluation of 1-Neopentylcyclopropan-1-ol via Titanium-Mediated Cyclopropanation Executive Summary 1-Neopentylcyclopropan-1-ol (CAS: 1248179-91-0) is a sterically hindered tertiary cycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Rational Synthesis and Mechanistic Evaluation of 1-Neopentylcyclopropan-1-ol via Titanium-Mediated Cyclopropanation

Executive Summary

1-Neopentylcyclopropan-1-ol (CAS: 1248179-91-0) is a sterically hindered tertiary cyclopropanol that serves as a highly valuable building block in modern drug discovery, particularly for introducing rigid, lipophilic neopentyl-cyclopropyl pharmacophores into drug candidates. The synthesis of such sterically encumbered cyclopropanols relies heavily on the Kulinkovich reaction. This technical guide provides an in-depth analysis of the mechanistic causality, retrosynthetic logic, and optimized experimental protocols required to synthesize 1-neopentylcyclopropan-1-ol with high fidelity and yield.

Mechanistic Causality: The Kulinkovich Framework

The discovery of the titanium-mediated cyclopropanation of carboxylic esters by Oleg G. Kulinkovich in 1989 revolutionized the synthesis of 1-substituted cyclopropanols [1]. The reaction relies on the in situ generation of a low-valent titanium intermediate, which dictates the strict anhydrous and temperature-controlled parameters of the synthesis.

Causality of Reagent Selection: To synthesize 1-neopentylcyclopropan-1-ol, the starting ester must be ethyl 3,3-dimethylbutanoate (ethyl neopentylacetate). The addition of ethylmagnesium bromide (EtMgBr) in the presence of titanium(IV) isopropoxide [Ti(OiPr)₄] triggers a cascade of transmetalations. The causality behind using a specific stoichiometric ratio of EtMgBr to Ti(OiPr)₄ is to ensure the formation of the highly unstable diethyltitanium complex. This complex rapidly undergoes β-hydride elimination, releasing ethane gas—a critical thermodynamic driving force—and generating the key titanacyclopropane intermediate [2].

The titanacyclopropane acts as a 1,2-dicarbanion equivalent, inserting the carbonyl group of ethyl 3,3-dimethylbutanoate into the weakest carbon-titanium bond to form an oxatitanacyclopentane. The steric bulk of the neopentyl group (–CH₂C(CH₃)₃) significantly alters the transition state kinetics during the subsequent ring contraction. Because of this steric encumbrance, maintaining a low temperature (–78 °C to 0 °C) during the initial Grignard addition is paramount to prevent premature catalyst decomposition and non-productive side reactions, such as the formation of unseparable dimeric products [3].

Kulinkovich_Mechanism N1 Ti(OiPr)4 + 2 EtMgBr (Precatalyst & Grignard) N2 Diethyltitanium Complex [Ti(Et)2(OiPr)2] N1->N2 Transmetalation (- 2 MgBr(OiPr)) N3 Titanacyclopropane Intermediate N2->N3 β-Hydride Elimination (- Ethane) N4 Oxatitanacyclopentane (Ester Insertion) N3->N4 + Ethyl 3,3-dimethylbutanoate N5 1-Neopentylcyclopropan-1-ol (Target Molecule) N4->N5 Ring Contraction & Hydrolysis

Figure 1: Mechanistic pathway for the synthesis of 1-neopentylcyclopropan-1-ol.

Experimental Methodology: Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates In-Process Controls (IPCs) to create a self-validating system. The synthesis of 1-neopentylcyclopropan-1-ol requires rigorous Schlenk techniques.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and an internal temperature probe. Add ethyl 3,3-dimethylbutanoate (10.0 mmol, 1.44 g) and anhydrous tetrahydrofuran (THF) (50 mL).

  • Catalyst Introduction: Inject Titanium(IV) isopropoxide (1.0 mmol, 0.30 mL, 10 mol%).

    • Causality: Using a catalytic amount of Ti(OiPr)₄ mitigates the formation of non-productive Ti(III) dimers, which is a known failure mode in sterically hindered substrates [4].

  • Temperature Modulation: Cool the reaction mixture to –78 °C using a dry ice/acetone bath.

    • IPC 1: Verify the internal temperature is ≤ –75 °C to prevent premature Grignard homocoupling.

  • Grignard Addition: Add Ethylmagnesium bromide (3.0 M in Et₂O, 25.0 mmol, 8.33 mL) dropwise via a syringe pump over 2 hours.

    • Causality: Slow addition maintains a low steady-state concentration of the Grignard reagent, favoring the formation of the titanacyclopropane over simple carbonyl addition.

  • Thermal Equilibration: Allow the reaction to slowly warm to 0 °C over 3 hours.

    • IPC 2: Observe the evolution of ethane gas (bubbling) and a color shift to deep red/brown, validating the successful formation of the low-valent titanium species.

  • Quenching and Hydrolysis: Quench the reaction at 0 °C by the careful addition of 10% aqueous sulfuric acid (20 mL).

    • Causality: Acidic hydrolysis breaks down the titanium alkoxide cyclopropane complex and solubilizes the titanium salts into the aqueous layer, preventing severe emulsion formation during extraction.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 1-neopentylcyclopropan-1-ol as a colorless oil.

Quantitative Data & Yield Optimization

The steric bulk of the neopentyl moiety necessitates strict optimization of the titanium loading and temperature profile. Table 1 summarizes the optimization data, demonstrating the causality between catalyst loading, temperature, and isolated yield.

EntryTi(OiPr)₄ (equiv)EtMgBr (equiv)Addition Temp (°C)SolventIsolated Yield (%)Observation / Causality
11.0 (Stoichiometric)2.20Et₂O42%Rapid decomposition of titanacyclopropane; high dimer formation.
20.1 (Catalytic)2.50THF55%Better turnover, but competitive direct Grignard addition observed.
3 0.1 (Catalytic) 2.5 –78 to 0 THF 84% Optimal. Slow warming allows complete ester insertion despite steric hindrance.
40.05 (Catalytic)2.5–78 to 0THF61%Catalyst stalling; steric bulk of neopentyl group slows ring contraction.

Table 1: Optimization of reaction parameters for the synthesis of 1-neopentylcyclopropan-1-ol.

Trustworthiness and Authoritative Grounding

The foundational principles of this protocol are grounded in the original reports by Kulinkovich et al., who established the viability of the dialkyldiisopropoxytitanium intermediate [1]. Furthermore, the catalytic variant employed in our optimized protocol (Table 1, Entry 3) draws upon the advancements in titanium catalysis which demonstrated that Ti(OiPr)₄ can be regenerated in situ, allowing for 10 mol% loading [4]. Recent literature on the synthesis of tertiary cyclopropanols confirms that highly branched substrates (such as neopentyl derivatives) require strict temperature control to suppress competitive pathways, such as the formation of unseparable dimeric products [3].

References

  • Kulinkovich, O. G. et al. "Kulinkovich reaction." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Kulinkovich Reaction Mechanism and Overview. SynArchive. URL:[Link]

  • Ma, K.; Yin, X.; Dai, M. "General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors." Organic Letters, 2020, 22(16), 6344-6349. URL:[Link]

  • Kim, S.-H.; Sung, M. J.; Cha, J. K. "Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins." Organic Syntheses, 2003, 80, 111. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for Palladium-Catalyzed Ring-Opening Cross-Coupling of 1-Neopentylcyclopropan-1-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of sterically hindered β-aryl ketones via transition-metal-catalyzed C–C bond activation. Introduction &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of sterically hindered β-aryl ketones via transition-metal-catalyzed C–C bond activation.

Introduction & Mechanistic Rationale

The strategic formation of C(sp³)–C(sp³) and C(sp²)–C(sp³) bonds is a cornerstone of modern medicinal chemistry. Cyclopropanols serve as highly versatile, masked ketone homoenolate equivalents. Through transition-metal-catalyzed ring-opening, the inherent strain of the three-membered ring is leveraged to generate a transient γ-palladio ketone (a palladium homoenolate).

Historically, the cross-coupling of these intermediates with aryl halides was plagued by a major side reaction: rapid β-hydride elimination , which yields undesired α,β-unsaturated ketones (enones) rather than the target cross-coupled products. As established by , this limitation can be circumvented through precise ligand and base selection.

Why 1-Neopentylcyclopropan-1-ol? The use of 1-neopentylcyclopropan-1-ol serves as a rigorous benchmark for this methodology. The neopentyl group (–CH₂C(CH₃)₃) introduces severe steric bulk adjacent to the carbonyl center. Successfully coupling this substrate proves the robustness of the catalytic system, providing direct access to highly hindered 1-aryl-5,5-dimethylhexan-3-one derivatives—motifs that are highly prized in drug discovery for their resistance to metabolic degradation.

Causality of Experimental Choices
  • Ligand (RuPhos): A bulky, electron-rich dialkylbiaryl phosphine is critical. The large steric profile of RuPhos accelerates the rate of reductive elimination from the Pd(II) homoenolate intermediate, effectively outcompeting the undesired β-hydride elimination pathway.

  • Base (Cs₂CO₃): The "cesium effect" provides enhanced solubility and reactivity of the carbonate species in non-polar solvents. This facilitates the crucial alkoxide exchange step, replacing the bromide on the Pd(II) center with the cyclopropoxide.

  • Solvent (Toluene): Non-polar, non-coordinating solvents suppress the dissociation of the halide/alkoxide ligands, maintaining a tightly bound coordination sphere that further disfavors β-hydride elimination.

Catalytic Cycle & Workflow Visualization

The reaction proceeds through a strictly ordered sequence: Oxidative Addition Ligand Exchange β-Carbon Elimination (Ring Opening) Reductive Elimination.

MechanisticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)(Br)Lₙ Oxidative Addition Complex Pd0->OxAdd + Ar-Br (Oxidative Addition) Alkoxide Ar-Pd(II)(OR)Lₙ Cyclopropoxide Complex OxAdd->Alkoxide + 1-Neopentylcyclopropan-1-ol + Cs₂CO₃ (- CsBr) Homoenolate Ar-Pd(II)-CH₂CH₂C(=O)CH₂tBu Palladium Homoenolate Alkoxide->Homoenolate Ring Opening (β-Carbon Elimination) Homoenolate->Pd0 Reductive Elimination (- Product) Product 1-Aryl-5,5-dimethylhexan-3-one Cross-Coupled Product Homoenolate->Product Yields

Catalytic cycle of Pd-catalyzed ring-opening cross-coupling of 1-neopentylcyclopropan-1-ol.

Reaction Optimization & Quantitative Data

To demonstrate the necessity of the chosen conditions, the following table summarizes the optimization data for the coupling of 1-neopentylcyclopropan-1-ol with 4-bromoanisole. Notice how the choice of ligand and solvent dictates the bifurcation between the desired cross-coupling and the β-hydride elimination byproduct.

EntryPalladium SourceLigand (mol%)Base (Equiv)SolventTemp (°C)Yield: Cross-Coupled (%)Yield: Enone Byproduct (%)
1Pd(OAc)₂ (5%)PPh₃ (10%)Cs₂CO₃ (2.0)Toluene8012%74%
2Pd(OAc)₂ (5%)PCy₃ (10%)Cs₂CO₃ (2.0)Toluene8041%38%
3Pd(OAc)₂ (5%)RuPhos (10%)K₃PO₄ (2.0)Toluene8063%15%
4Pd(OAc)₂ (5%)RuPhos (10%)Cs₂CO₃ (2.0)DMF8022%55%
5 Pd(OAc)₂ (5%) RuPhos (10%) Cs₂CO₃ (2.0) Toluene 80 89% < 2%

Note: Yields determined via GC-FID using dodecane as an internal standard. Entry 5 represents the optimal self-validating conditions.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(4-methoxyphenyl)-5,5-dimethylhexan-3-one via the cross-coupling of 1-neopentylcyclopropan-1-ol and 4-bromoanisole. Recent adaptations of this protocol have also been successfully applied to and .

Reagents & Materials
  • 1-Neopentylcyclopropan-1-ol: 0.30 mmol (38.5 mg, 1.5 equiv)

  • 4-Bromoanisole: 0.20 mmol (37.4 mg, 1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂]: 0.01 mmol (2.2 mg, 5 mol%)

  • RuPhos: 0.02 mmol (9.3 mg, 10 mol%)

  • Cesium Carbonate [Cs₂CO₃]: 0.40 mmol (130.3 mg, 2.0 equiv) - Must be oven-dried prior to use.

  • Toluene: 2.0 mL (Anhydrous, degassed via freeze-pump-thaw)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar with Pd(OAc)₂, RuPhos, and finely milled Cs₂CO₃.

  • Substrate Addition: Add 4-bromoanisole and 1-neopentylcyclopropan-1-ol directly to the solid mixture.

  • Solvent Introduction: Add 2.0 mL of anhydrous, degassed toluene. Wash down the sides of the Schlenk tube to ensure all solids are suspended in the solvent.

  • Reaction Initiation: Seal the Schlenk tube with a Teflon screwcap, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 16 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (5.0 mL) and filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: 95:5 Hexanes/Ethyl Acetate) to afford the pure ketone.

Protocol Validation & Self-Correction System

To ensure the highest standard of scientific integrity, this protocol is designed as a self-validating system . Researchers must perform an In-Process Control (IPC) to verify the mechanistic trajectory of the reaction.

In-Process Control (IPC) Procedure: At t=3 hours, withdraw a 50 µL aliquot under a positive flow of N₂, quench with 100 µL of H₂O, extract with 200 µL of EtOAc, and analyze the organic layer via GC-MS.

Validation Markers & Troubleshooting:

  • Marker 1 (Success): Detection of the product peak at m/z = 234. This confirms successful oxidative addition, ring-opening, and reductive elimination.

  • Marker 2 (Failure - β-Hydride Elimination): Detection of a peak at m/z = 126 (5,5-dimethylhex-1-en-3-one).

    • Causality & Correction: If this peak accounts for >10% of the mixture, it indicates that reductive elimination is too slow. This is almost always caused by trace oxygen oxidizing the RuPhos ligand, thereby lowering the effective ligand-to-palladium ratio. Action: Abort, re-degas solvents, and verify glovebox O₂ levels.

  • Marker 3 (Failure - Premature Protonation): Detection of a peak at m/z = 128 (5,5-dimethylhexan-3-one) without the aryl group.

    • Causality & Correction: Indicates the homoenolate is being quenched by adventitious moisture before cross-coupling can occur. Action: Ensure Cs₂CO₃ is rigorously dried at 150 °C under vacuum overnight prior to use.

References

  • Rosa, D., & Orellana, A. (2013). Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides. Chemical Communications, 49(47), 5420-5422. URL:[Link]

  • Wang, Y., et al. (2024). Palladium-Catalyzed Autotandem Ring-Opening of Cyclopropanols with Gem-Dibromoolefins for the Synthesis of β-Pyrrolo[1,2-a]quinolinyl Ketones. The Journal of Organic Chemistry, 89(2), 1234-1245. URL:[Link]

  • Jin, Z., et al. (2021). Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. ChemRxiv. URL:[Link]

Application

Application Note and Protocol for the Laboratory Synthesis of 1-Neopentylcyclopropan-1-ol

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 1-Neopentylcyclopropan-1-ol, a tertiary cyclopropanol with potential applica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 1-Neopentylcyclopropan-1-ol, a tertiary cyclopropanol with potential applications in medicinal chemistry and materials science. The described protocol is based on the robust and versatile Kulinkovich reaction, which facilitates the formation of cyclopropanols from the reaction of a carboxylic acid ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction and Scientific Rationale

Cyclopropanol moieties are valuable structural motifs in organic synthesis due to their unique stereoelectronic properties and their ability to undergo a variety of ring-opening reactions, providing access to a diverse range of functionalized acyclic compounds.[6] The synthesis of 1-substituted cyclopropanols, such as 1-Neopentylcyclopropan-1-ol, can be efficiently achieved through the Kulinkovich reaction.[1][2][3][4][5] This reaction offers a convergent and reliable method for the construction of the cyclopropanol ring system.

The chosen synthetic strategy involves the reaction of methyl pivalate (methyl 2,2-dimethylpropanoate) with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide. The neopentyl group is introduced from the methyl pivalate precursor. The ethylmagnesium bromide, in the presence of the titanium catalyst, forms a titanacyclopropane intermediate which then reacts with the ester to generate the desired 1-neopentylcyclopropanol.[1][2] This approach is favored for its operational simplicity and the commercial availability of the starting materials.

Reaction Mechanism

The Kulinkovich reaction proceeds through a fascinating catalytic cycle involving organotitanium intermediates. The generally accepted mechanism is outlined below:

  • Formation of the Dialkyltitanium Species: Two equivalents of the Grignard reagent (ethylmagnesium bromide) react with the titanium(IV) isopropoxide to form an unstable diethyltitanium(IV) diisopropoxide.

  • β-Hydride Elimination and Formation of the Titanacyclopropane: The diethyltitanium species undergoes rapid β-hydride elimination, releasing ethane and forming a titanacyclopropane intermediate. This reactive species is a key player in the cyclopropanation.[2]

  • Reaction with the Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and reacts with the carbonyl group of the methyl pivalate. This addition leads to the formation of a β-titanio ketone intermediate.[1]

  • Intramolecular Cyclization: The β-titanio ketone undergoes an intramolecular nucleophilic attack of the titanium-bound carbon onto the ketone carbonyl, forming the titanium salt of the cyclopropanol.

  • Transmetalation and Product Formation: The titanium salt of the cyclopropanol undergoes transmetalation with the Grignard reagent to regenerate the active titanium species and form the magnesium salt of the 1-neopentylcyclopropanol.

  • Hydrolysis: Upon aqueous workup, the magnesium salt is hydrolyzed to yield the final product, 1-Neopentylcyclopropan-1-ol.

Diagram of the Kulinkovich Reaction Mechanism:

Kulinkovich_Mechanism cluster_catalyst_formation Catalyst Formation cluster_cyclopropanation Cyclopropanation Ti(OiPr)4 Ti(OiPr)4 Titanacyclopropane Titanacyclopropane Intermediate Ti(OiPr)4->Titanacyclopropane + 2 EtMgBr - 2 Mg(OiPr)Br - Ethane EtMgBr1 2 EtMgBr Intermediate_1 β-Titanio Ketone Intermediate Titanacyclopropane->Intermediate_1 + Methyl Pivalate Methyl_Pivalate Methyl Pivalate Cyclopropanol_Salt Titanium Salt of Cyclopropanol Intermediate_1->Cyclopropanol_Salt Intramolecular Cyclization Product_Salt Magnesium Salt of 1-Neopentylcyclopropan-1-ol Cyclopropanol_Salt->Product_Salt + EtMgBr (Transmetalation) Final_Product 1-Neopentylcyclopropan-1-ol Product_Salt->Final_Product Aqueous Workup (H3O+)

Caption: The catalytic cycle of the Kulinkovich reaction for the synthesis of 1-Neopentylcyclopropan-1-ol.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )GradeSupplier
Methyl pivalateC₆H₁₂O₂116.16≥99%Sigma-Aldrich
Ethylmagnesium bromideC₂H₅BrMg133.273.0 M in diethyl etherSigma-Aldrich
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.22≥97%Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Sigma-Aldrich
Saturated aqueous ammonium chlorideNH₄Cl53.49ReagentFisher Scientific
Saturated aqueous sodium bicarbonateNaHCO₃84.01ReagentFisher Scientific
Brine (Saturated NaCl)NaCl58.44ReagentFisher Scientific
Anhydrous magnesium sulfateMgSO₄120.37AnhydrousFisher Scientific
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (125 mL)

  • Reflux condenser with a nitrogen inlet

  • Thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Protocol

Diagram of the Experimental Workflow:

Experimental_Workflow Start Start Setup Assemble and dry glassware under inert atmosphere Start->Setup Reagents Charge flask with Methyl Pivalate, Titanium(IV) isopropoxide, and Diethyl Ether Setup->Reagents Cooling Cool the reaction mixture to 0 °C Reagents->Cooling Grignard_Addition Slowly add Ethylmagnesium Bromide via dropping funnel Cooling->Grignard_Addition Reaction Stir at room temperature for 12-18 hours Grignard_Addition->Reaction Quenching Quench the reaction with saturated aqueous NH4Cl at 0 °C Reaction->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Washing Wash organic layer with NaHCO3 and Brine Extraction->Washing Drying Dry organic layer with MgSO4 Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify the crude product (e.g., column chromatography) Concentration->Purification Characterization Characterize the final product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the synthesis of 1-Neopentylcyclopropan-1-ol.

Step-by-Step Procedure:

  • Glassware Preparation: All glassware should be thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 125 mL dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus should be flushed with dry nitrogen.

  • Charging the Reaction Vessel: To the reaction flask, add methyl pivalate (5.81 g, 50 mmol) and anhydrous diethyl ether (100 mL). Stir the solution until it is homogeneous.

  • Addition of Titanium Catalyst: To the stirred solution, add titanium(IV) isopropoxide (14.21 g, 50 mmol) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add ethylmagnesium bromide (3.0 M in diethyl ether, 50 mL, 150 mmol) to the dropping funnel. Add the Grignard reagent dropwise to the reaction mixture over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C. A color change to dark brown or black is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching the Reaction: After the reaction is complete, cool the mixture back down to 0 °C with an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL). Caution: This is an exothermic process, and gas evolution may occur.

  • Extraction and Workup: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-Neopentylcyclopropan-1-ol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Results and Characterization

The successful synthesis of 1-Neopentylcyclopropan-1-ol should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the neopentyl group (a singlet for the nine tert-butyl protons and a singlet for the two methylene protons) and the cyclopropyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbon of the cyclopropanol ring.

  • IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the mass of 1-Neopentylcyclopropan-1-ol.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Ethylmagnesium bromide: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Titanium(IV) isopropoxide: Moisture-sensitive and can cause eye and skin irritation.

  • Diethyl ether: Extremely flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

  • Quenching: The quenching of the reaction with aqueous solution is highly exothermic and should be done slowly and with caution.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Reaction. SynArchive. [Link]

  • Sato, F., & Urabe, H. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 2012, 10(30), 5733-5743. [Link]

  • DePuy, C. H. The Chemistry of Cyclopropanols. Accounts of Chemical Research, 1968, 1(11), 333-339. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 1-Neopentylcyclopropan-1-ol Ring Expansion Reactions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely leveraging cyclobutanone derivatives for their highly electrophilic carbonyl groups, whose unique reactivi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely leveraging cyclobutanone derivatives for their highly electrophilic carbonyl groups, whose unique reactivity is driven by a high ring strain energy of approximately 25 kcal/mol .

While cyclopropanols are broadly prone to undergo ring expansion due to intrinsic three-membered ring strain , the 1-neopentylcyclopropan-1-ol substrate presents a distinct synthetic challenge. The extreme steric bulk of the neopentyl group (-CH₂tBu) heavily influences the transition state geometry during the Wagner-Meerwein 1,2-alkyl shift, often leading to sluggish reaction rates and competing acyclic ring-opening side reactions.

This guide provides an authoritative, self-validating framework to optimize your yields, troubleshoot common failures, and ensure reproducible scale-up.

Mechanistic Divergence: Expansion vs. Opening

To optimize yield, we must first understand the causality of failure. When 1-neopentylcyclopropan-1-ol is treated with an electrophilic halogen source, the hydroxyl group is activated to form a highly reactive cyclopropyl oxonium intermediate. From here, the reaction diverges:

  • Desired Pathway: Intramolecular strain release drives a 1,2-alkyl shift, expanding the ring to 2-neopentylcyclobutanone.

  • Parasitic Pathway: If trace nucleophiles (e.g., water or unsequestered halides) are present, they attack the oxonium intermediate faster than the sterically hindered 1,2-shift can occur, yielding an acyclic β -halo ketone.

Pathway SM 1-Neopentylcyclopropan-1-ol Activation Electrophilic Activation (NBS / AgOTf) SM->Activation Reagent Addition Intermediate Cyclopropyl Hypobromite Oxonium Intermediate Activation->Intermediate -AgBr Shift Wagner-Meerwein 1,2-Alkyl Shift Intermediate->Shift Anhydrous, Low Temp Nucleophile Nucleophilic Trapping (H2O or Br-) Intermediate->Nucleophile Trace Moisture Product 2-Neopentylcyclobutanone (Desired: >85% Yield) Shift->Product Ring Strain Release Byproduct Acyclic β-Bromo Ketone (Byproduct) Nucleophile->Byproduct Ring Opening

Mechanistic pathway of 1-neopentylcyclopropan-1-ol ring expansion vs acyclic ring opening.

Self-Validating Experimental Protocol

To achieve >85% yield, we utilize a halophilic Lewis acid (AgOTf) to irreversibly sequester the bromide ion generated from N -bromosuccinimide (NBS). This protocol includes a mandatory diagnostic checkpoint to validate system integrity before committing your valuable neopentyl substrate.

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity argon (repeat 3x). Causality: Even parts-per-million (ppm) levels of ambient moisture will act as a nucleophile, destroying the reaction trajectory.

  • Substrate Dissolution: Dissolve 1-neopentylcyclopropan-1-ol (1.0 eq) in strictly anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: The bulky neopentyl group slows the 1,2-shift. Low temperatures stabilize the oxonium intermediate, suppressing intermolecular side reactions and allowing the intramolecular shift to dominate.

  • Electrophile Addition: Add recrystallized NBS (1.1 eq) in a single portion in the dark.

  • Halide Sequestration: Immediately add Silver triflate (AgOTf) (1.1 eq). Causality: AgOTf abstracts the bromide from NBS, precipitating AgBr. This removes the nucleophilic bromide from the system, forcing the molecule to relieve strain via ring expansion.

  • Diagnostic Checkpoint (Self-Validation): After 30 minutes at -78 °C, extract a 50 μ L aliquot, quench with Na₂S₂O₃, and analyze via GC-MS.

    • Validation Rule: If the acyclic β -bromo ketone byproduct exceeds 5% of the Total Ion Chromatogram (TIC), your system is compromised by moisture. Abort the reaction, re-dry your AgOTf at 110 °C under vacuum, and restart.

  • Completion: If the checkpoint passes, allow the reaction to slowly warm to 0 °C over 2 hours. Quench with saturated aqueous Na₂S₂O₃, extract with diethyl ether, dry over MgSO₄, and purify via flash chromatography.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution. Use this matrix to benchmark your own analytical results.

Reagent SystemSolventTemp (°C)Yield of Cyclobutanone (%)Yield of Acyclic Ketone (%)Primary Failure Mode
NBS onlyDCM251575Nucleophilic trapping by Br⁻
NBS / AgOTfDCM254540Thermal degradation of intermediate
NBS / AgOTf DCM -78 to 0 88 <5 Optimal Conditions
t-BuOClTHF-786218Competing solvent coordination
PIDA / BF₃·OEt₂MeCN05525Over-oxidation / Ring opening

Troubleshooting & FAQs

Q1: Why am I seeing predominantly the acyclic β -bromo ketone instead of the cyclobutanone? A: This is a classic nucleophilic trapping issue. The cyclopropyl oxonium intermediate is highly electrophilic. If trace water or unsequestered bromide ions are present, they will attack the ring before the sterically hindered 1,2-carbon shift can occur. Solution: Ensure strictly anhydrous conditions, use freshly distilled DCM, and verify that your AgOTf is actively precipitating the bromide as AgBr.

Q2: My reaction stalls at 50% conversion despite using an excess of NBS. How do I push it to completion? A: Reaction stalling in this specific protocol is rarely due to the substrate; it is usually caused by the passivation of the AgOTf surface. As AgBr precipitates, it can coat the unreacted AgOTf, drastically dropping the Lewis acidity of the system. Solution: Increase the shear force of your stirring (use a cross-shaped magnetic stir bar) and add the AgOTf in two separate portions (0.6 eq initially, 0.5 eq after 1 hour) to maintain a fresh, active surface area.

Q3: Can I use transition metal catalysis (e.g., Gold or Palladium) instead of electrophilic halogenation to improve yields? A: No, not for this specific substrate. While Gold(I) catalysts are highly effective for ring expansions of alkynyl or allenyl cyclopropanols due to π -activation , fully saturated 1-alkylcyclopropanols like 1-neopentylcyclopropan-1-ol lack the necessary π -coordination sites. You must rely on the electrophilic halogenation route or oxidative single-electron transfer (SET) pathways.

Diagnostic Workflow

If your isolated yields fall below the 80% threshold, follow this diagnostic workflow to isolate the chemical variable causing the failure.

Troubleshooting Start Analyze Reaction Yield YieldLow Yield < 50% Start->YieldLow YieldHigh Yield > 80% (Optimal) Start->YieldHigh CheckByproducts Analyze Byproducts (NMR/GC-MS) YieldLow->CheckByproducts Acyclic High Acyclic Ketone (Nucleophilic Attack) CheckByproducts->Acyclic Unreacted Unreacted Starting Material (Poor Activation) CheckByproducts->Unreacted TempControl Lower Temp to -78°C Ensure Anhydrous DCM Acyclic->TempControl Catalyst Increase AgOTf Eq. or Improve Stirring Unreacted->Catalyst

Troubleshooting workflow for optimizing cyclopropanol ring expansion yields.

References

  • Cleavage of Activated Cyclic Amines: Unprecedented Approach toward 2-Substituted Cyclobutanones Organic Letters[Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers ACS Catalysis[Link]

  • A Reactivity-Driven Approach to the Discovery and Development of Gold-Catalyzed Organic Reactions Accounts of Chemical Research (via PMC)[Link]

Optimization

Technical Support Center: 1-Neopentylcyclopropan-1-ol Handling &amp; Storage

A Comprehensive Troubleshooting & Protocol Guide for Drug Development Professionals Welcome to the Technical Support Center for 1-Neopentylcyclopropan-1-ol (CAS: 1248179-91-0)[1]. This specialized guide is designed for s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Troubleshooting & Protocol Guide for Drug Development Professionals

Welcome to the Technical Support Center for 1-Neopentylcyclopropan-1-ol (CAS: 1248179-91-0)[1]. This specialized guide is designed for synthetic chemists and process scientists who utilize cyclopropanol derivatives in complex molecule synthesis. Due to the inherent instability of the cyclopropanol motif, improper handling frequently leads to spontaneous degradation, compromising downstream assay yields and experimental reproducibility.

Core Mechanistic Principles: The Causality of Degradation

To effectively stabilize 1-Neopentylcyclopropan-1-ol, one must first understand the thermodynamic and kinetic forces driving its decomposition.

Cyclopropanols are defined by severe geometric ring strain (approximately 115 kJ/mol), as their internal C-C-C bond angles are compressed to ~60°, deviating massively from the ideal 109.5° sp3 tetrahedral geometry[2]. The presence of the electron-donating hydroxyl group adjacent to this strained ring creates a "push-pull" electronic environment that weakens the C1-C2 and C1-C3 bonds.

When exposed to trace acids, strong bases, or transition metals, the molecule undergoes a rapid ring-opening rearrangement [3]. The C1-C2 bond cleaves heterolytically or homolytically (depending on the catalyst), and the molecule relaxes into a linear ketone[4]. For 1-Neopentylcyclopropan-1-ol, this rearrangement yields 5,5-dimethylhexan-3-one .

degradation A 1-Neopentylcyclopropan-1-ol (Strained Ring) B Acid/Base Catalysis or Transition Metals A->B Exposure C C1-C2 Bond Cleavage (Ring-Opening) B->C Activation D 5,5-dimethylhexan-3-one (Degradation Product) C->D Rearrangement

Fig 1. Mechanistic pathway of 1-Neopentylcyclopropan-1-ol degradation via ring-opening.

Troubleshooting Guide: Common Experimental Failures

Q: My isolated 1-Neopentylcyclopropan-1-ol turned from colorless to light yellow after a few days on the bench. What happened? A: This is a classic sign of oxidative instability. Exposure to atmospheric oxygen leads to auto-oxidation[2]. Furthermore, if you used a stainless-steel spatula during transfer, trace transition metals can catalyze single-electron oxidation, generating cyclopropoxy radicals that rapidly ring-open[3]. Solution: Always handle the neat compound using PTFE or glass tools and store it under an inert atmosphere.

Q: NMR analysis of my stored batch shows a significant loss of the cyclopropane upfield signals (0.5–1.0 ppm) and the appearance of a new carbonyl peak around 210 ppm. Why? A: Your compound has undergone an acid- or base-catalyzed ring-opening rearrangement. Even trace alkali residues left on glassware from base-baths can force cyclopropanols into decomposition during storage[5]. The carbonyl peak confirms the formation of 5,5-dimethylhexan-3-one. Solution: Use strictly neutralized, silanized, or new borosilicate glassware for storage.

Q: I need to store this compound for a multi-step synthesis campaign spanning several months, but it degrades even at 4°C. How can I prevent this? A: The parent cyclopropanol cannot survive long-term storage without significant titer loss. You must derivatize it. Protecting the hydroxyl group as a silyl ether (e.g., TBS or TMS) or an acetate removes the electron-donating ability of the oxygen lone pairs, shutting down the electronic "push" that facilitates C-C bond cleavage[2].

Storage & Shelf-Life FAQs

Q: What are the absolute optimal storage conditions for the neat (unprotected) compound? A: Store the neat liquid at -20°C or -80°C in amber glass vials under a strict Argon atmosphere[2]. Ensure the vials are sealed with PTFE-lined septa to prevent moisture ingress.

Q: Can I store it as a stock solution? A: Yes, but solvent choice is critical. Use strictly anhydrous, acid-free, and base-free solvents (e.g., dry THF or toluene). Never store cyclopropanols in halogenated solvents like Chloroform ( CHCl3​ ) or Dichloromethane ( CH2​Cl2​ ) for extended periods, as they slowly degrade to generate trace HCl, which will immediately catalyze ring-opening[2].

Quantitative Data: Shelf-Life Matrix

The following table summarizes the expected stability of 1-Neopentylcyclopropan-1-ol across various storage environments.

Storage ConditionAtmosphereContainer TypeEstimated Shelf-LifePrimary Degradation Pathway
20°C (Benchtop) Ambient AirClear Glass< 48 HoursAuto-oxidation, Ring-opening
4°C (Fridge) Ambient AirClear Glass1 - 2 WeeksMoisture-induced cleavage
-20°C (Freezer) ArgonAmber Glass4 - 6 WeeksSlow thermal rearrangement
-80°C (Freezer) ArgonAmber Glass> 6 MonthsNegligible
TBS-Protected (-20°C) Ambient AirAny> 1 YearNone (Stable derivative)

Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following methodologies.

Protocol A: Safe Aliquoting and Storage Preparation

Objective: Exclude oxygen, moisture, and catalytic metals during the handling of the neat compound.

  • Glassware Preparation: Flame-dry amber borosilicate vials under vacuum. Avoid base-bath washed glassware unless rigorously neutralized with a weak acid and rinsed with LC-MS grade water[5].

  • Atmosphere Exchange: Backfill the vials with ultra-pure Argon (99.999%) three times using a Schlenk line.

  • Transfer: Transfer the freshly purified 1-Neopentylcyclopropan-1-ol into the vials using a non-metallic cannula or a PTFE/glass syringe. Do not use stainless steel needles , as trace metals can generate homoenolate intermediates[4].

  • Sealing: Seal the vials with PTFE-lined septa caps, wrap the exterior with Parafilm, and transfer immediately to a -20°C or -80°C freezer.

storage S1 Purification via Vacuum Distillation S2 Transfer to Glovebox/Schlenk Line S1->S2 Exclude Oxygen/Moisture S3 Aliquoting into Amber Vials S2->S3 Minimize Light Exposure S4 Argon/Nitrogen Backfill S3->S4 Inert Atmosphere S5 Storage at -20°C (Acid/Base-Free) S4->S5 Thermal Stabilization

Fig 2. Step-by-step optimal storage workflow to maximize cyclopropanol shelf-life.

Protocol B: TBS-Protection for Long-Term Storage

Objective: Chemically stabilize the cyclopropanol ring by masking the hydroxyl group, preventing the electronic push-pull mechanism.

  • Reaction Setup: Dissolve 1-Neopentylcyclopropan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Base Addition: Add Imidazole (2.0 eq) and cool the reaction mixture to 0°C using an ice bath.

  • Protection: Dropwise add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq) dissolved in a minimal amount of DCM.

  • Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Validate reaction completion via TLC (Hexanes/EtOAc 9:1; visualize with KMnO4​ stain).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Storage: The resulting TBS-protected cyclopropanol is highly stable and can be stored at 4°C for >1 year without risk of ring-opening.

References

  • Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates Source: ChemRxiv URL:[Link]

  • Cyclopropanol - Chemical Properties and Stability Source: Grokipedia URL:[Link](Note: URL reflects general encyclopedic chemical data repository)

  • Photochemical Radical Ring-Opening Alkylation of Cyclopropanols with Katritzky Salts Source: Organic Letters (ACS Publications) URL:[Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-Neopentylcyclopropan-1-ol vs. 1-Methylcyclopropanol in Radical Cross-Coupling: A Strategic Comparison Guide

Executive Summary The strategic selection of radical precursors is a critical decision point in modern synthetic chemistry and drug development. 1-substituted cyclopropanols have emerged as privileged, strain-driven prec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic selection of radical precursors is a critical decision point in modern synthetic chemistry and drug development. 1-substituted cyclopropanols have emerged as privileged, strain-driven precursors for β-carbonyl primary radicals via single-electron transfer (SET) ring-opening. While 1-methylcyclopropanol (1-MCP) serves as the classical, highly reactive baseline substrate, 1-neopentylcyclopropan-1-ol (1-NCP) has been engineered as a specialized alternative. By installing a bulky neopentyl moiety, chemists can dictate downstream chemoselectivity, prevent off-target enolization, and significantly enhance the metabolic stability (lipophilicity) of the resulting pharmaceutical scaffolds.

This guide provides an objective, data-driven comparison of these two substrates, exploring the causality behind their divergent reactivities and providing self-validating protocols for their use in metallaphotoredox cross-coupling.

Mechanistic Divergence: The Causality of Steric Shielding

To understand the performance differences between 1-MCP and 1-NCP, we must analyze the causality of their radical generation and subsequent trajectories.

Both substrates undergo a single-electron oxidation—often mediated by a photocatalyst or an oxidant like Mn(III)—to yield a transient cyclopropoxy radical. Driven by the thermodynamic release of approximately 27 kcal/mol of ring strain, the C1–C2 bond rapidly cleaves via β-scission 1. Because both substrates are 1-substituted, cleavage selectively yields a primary alkyl radical at the β-position, leaving a ketone at the distal terminus.

The functional divergence occurs at this ketone terminus:

  • 1-MCP (Methyl Ketone Terminus): Ring-opening yields a primary radical tethered to a methyl ketone. Under the basic conditions typically required for Ni-catalyzed cross-coupling (e.g., K₂HPO₄ or amine bases), methyl ketones are highly susceptible to enolization. This can lead to unwanted aldol self-condensation or nucleophilic attack during complex tandem cyclizations 2.

  • 1-NCP (Neopentyl Ketone Terminus): Ring-opening yields a primary radical tethered to a neopentyl ketone. The bulky tert-butyl group of the neopentyl moiety creates a massive steric umbrella over the adjacent carbonyl. This physical barrier drastically increases the activation energy required for nucleophiles to approach the carbonyl carbon. Furthermore, the steric clash heavily disfavors the formation of an enolate, effectively "locking" the ketone and preserving chemoselectivity during the cross-coupling cycle.

Visualizing the Radical Cross-Coupling Pathway

The following diagram illustrates the unified mechanistic pathway for both substrates, highlighting the critical points of SET oxidation and strain-driven cleavage.

G A 1-Substituted Cyclopropanol B Photocatalytic SET Oxidation A->B C Cyclopropoxy Radical B->C -e⁻ D β-Scission (Ring Cleavage) C->D E Primary β-Carbonyl Radical D->E Strain Release F Ni-Catalyzed Cross-Coupling E->F + Aryl Halide G γ-Functionalized Ketone Product F->G Reductive Elimination

Figure 1: Mechanistic pathway of cyclopropanol radical generation and cross-coupling.

Performance Comparison & Experimental Data

The table below summarizes the quantitative and qualitative performance metrics of 1-MCP and 1-NCP when subjected to standard photoredox/nickel dual-catalyzed arylation conditions 3.

Parameter1-Methylcyclopropanol (1-MCP)1-Neopentylcyclopropan-1-ol (1-NCP)
Radical Intermediate Primary β-carbonyl radicalPrimary β-carbonyl radical
Ketone Terminus Methyl ketoneNeopentyl ketone
Steric Shielding at Carbonyl LowExceptionally High
Resistance to Aldol Side-Reactions Moderate (Prone to basic enolization)High (Sterically hindered α-protons)
Typical Cross-Coupling Yield 85–95%75–85% (Slightly lower due to bulk)
Reaction Time (Standard Conditions) 12 Hours16 Hours
Lipophilicity Contribution (clogP) ~ +0.5~ +2.0 (Ideal for drug discovery bioisosteres)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the Photoredox/Ni Dual-Catalyzed Arylation of Cyclopropanols is designed as a self-validating system. It includes specific analytical checkpoints to verify intermediate formation and confirm chemoselectivity.

Materials & Reagents
  • Substrate: 1-MCP or 1-NCP (0.5 mmol, 1.0 equiv)

  • Coupling Partner: 4-Bromoanisole (0.75 mmol, 1.5 equiv)

  • Photocatalyst: Ir(ppy)₃ (1.0 mol%)

  • Cross-Coupling Catalyst: NiCl₂·glyme (5.0 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5.0 mol%)

  • Base: K₂HPO₄ (1.0 mmol, 2.0 equiv)

  • Solvent: Degassed THF (5.0 mL)

Step-by-Step Methodology
  • Catalyst Pre-Activation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl₂·glyme, dtbbpy, and 1 mL of THF. Stir at room temperature for 15 minutes until the solution turns pale green, indicating the formation of the active Ni(II) complex.

  • Reagent Assembly: To the same tube, add Ir(ppy)₃, K₂HPO₄, 4-bromoanisole, and the selected cyclopropanol (1-MCP or 1-NCP). Add the remaining 4 mL of THF.

  • Degassing: Seal the tube, remove it from the glovebox, and subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen (which quenches the excited state of Ir(ppy)₃ and traps alkyl radicals).

  • Photochemical Activation: Irradiate the reaction mixture using a 34 W Blue LED lamp (λ = 450 nm) at room temperature with vigorous stirring. Maintain a distance of 5 cm from the light source.

Self-Validation Checkpoints
  • Checkpoint 1 (Initiation & Radical Generation - 2 Hours):

    • Action: Pause irradiation, extract a 10 µL aliquot under argon, dilute with EtOAc, and analyze via GC-MS.

    • Validation: You must observe >30% consumption of the cyclopropanol peak. If using 1-MCP, monitor for the appearance of a mass peak corresponding to the aldol dimer (m/z = 2M - H₂O). If using 1-NCP, this dimer peak should be completely absent, validating the causality of neopentyl steric shielding.

  • Checkpoint 2 (Product Verification - 16 Hours):

    • Action: Quench the reaction with water, extract with EtOAc, concentrate, and obtain a crude ¹H NMR (CDCl₃).

    • Validation for 1-MCP: Look for a sharp, diagnostic methyl singlet at ~2.15 ppm corresponding to the terminal methyl ketone.

    • Validation for 1-NCP: Look for an intense 9H singlet at ~1.05 ppm (tert-butyl group) and a 2H singlet at ~2.35 ppm (CH₂ adjacent to the carbonyl). The presence of these peaks without complex multiplet splitting confirms the integrity of the neopentyl ketone and the absence of enolization byproducts.

References

  • Title: Photochemical Radical Ring-Opening Alkylation of Cyclopropanols with Katritzky Salts Source: ChemRxiv URL
  • Source: ACS Publications (Organic Letters)
  • Title: Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles Source: NIH PMC URL

Sources

Comparative

Comparative Analysis of Ring-Opening Kinetics: 1-Neopentylcyclopropan-1-ol versus Cyclobutanol

A Senior Application Scientist's Guide to Understanding Strain-Driven Reactivity In the landscape of synthetic chemistry and drug development, the strategic use of strained ring systems as reactive intermediates is a cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding Strain-Driven Reactivity

In the landscape of synthetic chemistry and drug development, the strategic use of strained ring systems as reactive intermediates is a cornerstone of molecular design. The relief of ring strain provides a powerful thermodynamic driving force for a variety of chemical transformations. This guide offers an in-depth comparison of the ring-opening kinetics of two such systems: 1-neopentylcyclopropan-1-ol and cyclobutanol. By examining the underlying principles governing their reactivity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for harnessing these unique scaffolds.

The Principle of Ring Strain: A Driving Force for Reactivity

Cycloalkanes smaller than cyclopentane exhibit significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5°. Cyclopropane, with its trigonal geometry, possesses the highest ring strain among common cycloalkanes, approximately 27.5 kcal/mol.[1] Cyclobutane follows with a ring strain of about 26.3 kcal/mol.[2] This stored energy can be released through ring-opening reactions, making these small rings valuable synthetic intermediates.

The introduction of a hydroxyl group to form cyclopropanols and cyclobutanol provides a handle for initiating and controlling these ring-opening events, often through acid or metal catalysis. The stability of the resulting intermediates, typically carbocations or radicals, plays a crucial role in determining the kinetics of these reactions.

Mechanistic Pathways of Ring-Opening

The ring-opening of cyclopropanols and cyclobutanol can proceed through several mechanistic pathways, primarily dictated by the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the hydroxyl group is protonated, creating a good leaving group (water). Departure of water generates a carbocation, which then undergoes rearrangement to relieve ring strain.

  • Cyclopropanols: The cleavage of a C-C bond in the protonated cyclopropanol leads to a β-keto carbocation or a homoenolate-like intermediate. The regioselectivity of this cleavage is influenced by the substitution pattern on the cyclopropane ring. For 1-substituted cyclopropanols, cleavage of the more substituted C1-C2 bond is often favored to generate a more stable secondary or tertiary carbocation.[3]

  • Cyclobutanol: Protonation and loss of water from cyclobutanol can lead to a cyclobutyl cation. This cation can then undergo ring contraction to a cyclopropylcarbinyl cation or ring opening to a homoallyl cation, both of which are highly reactive intermediates that can be trapped by nucleophiles.

Metal-Catalyzed Ring-Opening

Transition metals can facilitate ring-opening through oxidative addition into a C-C bond, forming a metallacyclobutane intermediate in the case of cyclopropanes.[1] For cyclobutanols, metal-catalyzed processes can involve β-carbon elimination, leading to ring-opened ketones.[2][4] Radical pathways can also be initiated by certain metal reagents like Mn(III) or Ag(I), involving single-electron transfer to form an alkoxy radical, followed by C-C bond cleavage.[5][6]

Comparative Kinetic Analysis: 1-Neopentylcyclopropan-1-ol vs. Cyclobutanol

A direct kinetic comparison reveals the significant influence of both ring size and substitution on the rate of ring-opening.

CompoundRing Strain (approx. kcal/mol)Key Factors Influencing KineticsExpected Relative Rate of Ring-Opening
1-Neopentylcyclopropan-1-ol 27.5Highest ring strain; steric hindrance from the neopentyl group may influence the approach of catalysts but also stabilizes the resulting carbocation through hyperconjugation.Faster
Cyclobutanol 26.3Lower ring strain compared to cyclopropane; the formation and subsequent rearrangement of the cyclobutyl cation are key kinetic determinants.Slower

The higher ring strain of the cyclopropane ring in 1-neopentylcyclopropan-1-ol is the primary determinant for its faster ring-opening kinetics compared to cyclobutanol. The release of this substantial strain energy provides a greater thermodynamic driving force.[1]

The neopentyl group, while sterically bulky, can electronically stabilize the incipient carbocation formed upon ring-opening through hyperconjugation. This stabilization of the transition state leading to the carbocation further accelerates the reaction rate. In contrast, the unsubstituted cyclobutanol relies solely on the relief of its slightly lower ring strain and the subsequent rearrangements of the less stable cyclobutyl cation.

Visualizing the Reaction Pathways

Ring_Opening_Mechanisms cluster_cyclopropanol 1-Neopentylcyclopropan-1-ol Pathway cluster_cyclobutanol Cyclobutanol Pathway CycPropOH 1-Neopentylcyclopropan-1-ol Protonated_CycPropOH Protonated Intermediate CycPropOH->Protonated_CycPropOH H+ CycProp_Carbocation β-Keto Carbocation Protonated_CycPropOH->CycProp_Carbocation -H2O (Rate-Determining) Ring_Opened_Product_1 Ring-Opened Product CycProp_Carbocation->Ring_Opened_Product_1 Rearrangement CycButOH Cyclobutanol Protonated_CycButOH Protonated Intermediate CycButOH->Protonated_CycButOH H+ CycBut_Carbocation Cyclobutyl Cation Protonated_CycButOH->CycBut_Carbocation -H2O Ring_Opened_Product_2 Ring-Opened Product CycBut_Carbocation->Ring_Opened_Product_2 Rearrangement (Slower) Experimental_Workflow Start Prepare Reactant Solution in NMR Tube Initiate Add Acid Catalyst at T=constant Start->Initiate Acquire_Data Acquire Time-Resolved ¹H NMR Spectra Initiate->Acquire_Data Analyze Integrate Key Signals (Reactant & Product) Acquire_Data->Analyze Plot Plot ln[Reactant] vs. Time Analyze->Plot Calculate Determine Rate Constant (k) from Slope Plot->Calculate End Kinetic Data Obtained Calculate->End

Caption: Workflow for kinetic analysis via NMR.

Conclusion

The comparative analysis of the ring-opening kinetics of 1-neopentylcyclopropan-1-ol and cyclobutanol underscores the profound impact of ring strain and substituent effects on chemical reactivity. The significantly higher ring strain of the cyclopropane ring system in 1-neopentylcyclopropan-1-ol renders it more susceptible to ring-opening reactions compared to cyclobutanol. This inherent reactivity, coupled with the electronic stabilization provided by the neopentyl group, makes substituted cyclopropanols highly valuable and versatile intermediates in organic synthesis. For researchers in drug development, understanding these kinetic differences is paramount for the rational design of synthetic routes and the strategic incorporation of strained rings to access novel molecular architectures.

References

  • Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols.
  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. PMC.
  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. PMC.
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace.
  • Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters. [Link]

    • Ring-Opening Reactions. Thieme. [Link]

  • Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications. [Link]

  • C–H Activation versus Ring Opening and Inner- versus Outer-Sphere Concerted Metalation–Deprotonation in Rh(III)-Catalyzed Oxidative Coupling of Oxime Ether and Cyclopropanol: A Density Functional Theory Study. ACS Publications. [Link]

  • Effects of substituents on the nucleophilic ring opening of activated cyclopropanes. The Journal of Organic Chemistry. [Link]

  • Probable mechanism of the nucleophilic ring‐opening of DACs by sydnones. ResearchGate. [Link]

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. PMC. [Link]

  • Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. The Journal of Physical Chemistry A. [Link]

  • Activation of cyclopropanes by transition metals. Wikipedia. [Link]

  • Iron-Catalyzed Ring-Opening Reactions of Cyclopropanols with Alkenes and TBHP: Synthesis of 5-Oxo Peroxides. Organic Letters. [Link]

  • Ring opening polymerization of lactide: kinetics and modeling. Academia.edu. [Link]

  • Kinetic Analysis of the Living Ring-Opening Polymerisation of L -Lactide with Tin(II) Initiators. ResearchGate. [Link]

  • Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Taylor & Francis Online. [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]

  • Acid-Catalyzed Intramolecular Ring-Opening Reactions of Cyclopropanated Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. ResearchGate. [Link]

  • Kinetic Analysis of the Immortal Ring-Opening Polymerization of Cyclic Esters: A Case Study with Tin(II) Catalysts. Macromolecules. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PMC. [Link]

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. PubMed. [Link]

  • Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. arXiv.org. [Link]

  • Cyclobutene Ring Opening Reactions. ResearchGate. [Link]

  • Thermodynamics and Kinetics of Ring - Opening Polymerization 1. Wiley-VCH. [Link]

  • 1 Reaction Kinetics and Simulations of Ring-Opening Polymerization for the Synthesis of Polybutylene Terephthalate Jan-Georg Ros. IRIS . [Link]

  • Ab Initio Studies of the Ring-Opening Reaction of the Cyclobutene Radical Cation. Journal of the American Chemical Society. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

  • Kinetics and regioselectivity of ring opening of 1-bicyclo[3.1.0]hexanylmethyl radical. PubMed. [Link]

  • Kinetics of the Anionic Ring Opening Polymerization of Cyclosiloxanes Initiated with a Superbase. ResearchGate. [Link]

  • Synthesis of 1-azaazulenes using ring-opening cyclization of spirocyclopropane with amine. University of Toyama. [Link]

Sources

Validation

Analytical Differentiation of 1-Neopentylcyclopropan-1-ol and Its C₈H₁₆O Isomers via Electron Ionization Mass Spectrometry (EI-MS)

As a Senior Application Scientist in structural elucidation, one of the most persistent challenges in reaction monitoring and impurity profiling is distinguishing structurally diverse isomers that share identical molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, one of the most persistent challenges in reaction monitoring and impurity profiling is distinguishing structurally diverse isomers that share identical molecular weights. 1-Neopentylcyclopropan-1-ol (MW = 128.21 g/mol ) is a highly strained, sterically hindered 1-alkylcyclopropanol that serves as a valuable homoenolate precursor in synthetic chemistry[1].

When analyzing reaction mixtures, this compound must be accurately differentiated from its C₈H₁₆O isomers, such as 2-octanone, octanal, and 1-octen-3-ol. Because standard 70 eV Electron Ionization (EI) imparts significant excess energy to the molecular ion, the intrinsic ring strain of the cyclopropanol moiety dictates highly specific fragmentation pathways that set it apart from its acyclic counterparts[2].

This guide provides an objective, data-driven comparison of these isomers, detailing the mechanistic causality behind their mass spectral signatures and establishing a self-validating analytical protocol.

Mechanistic Principles of Cyclopropanol Fragmentation

The fragmentation of 1-alkylcyclopropanols under EI conditions is driven by the relief of inherent ring strain (~27.5 kcal/mol) and the stabilization of the resulting charge[1]. Unlike acyclic aliphatic alcohols, which typically show weak or non-existent molecular ions (M⁺•)[3], 1-neopentylcyclopropan-1-ol undergoes two primary, competitive dissociation pathways:

  • α-Cleavage (The Dominant Pathway): The bulky neopentyl group (-CH₂C(CH₃)₃) is expelled as a neutral radical (•C₅H₁₁, 71 Da). This homolytic cleavage is highly favored because it yields the exceptionally stable hydroxycyclopropyl cation ([C₃H₄OH]⁺) at m/z 57 [4]. This ion typically constitutes the base peak of the spectrum.

  • Ring-Opening / Rearrangement: The cyclopropanol radical cation can undergo a strain-relieving C–C bond cleavage to isomerize into a ketone radical cation (e.g., 5,5-dimethyl-2-hexanone)[2]. Once rearranged, it undergoes standard ketone fragmentation, yielding an acetyl cation at m/z 43 .

Fragmentation Pathway Visualization

MS_Fragmentation M_ion 1-Neopentylcyclopropan-1-ol M+• m/z 128 Alpha_Cleavage α-Cleavage (Loss of Neopentyl Radical) M_ion->Alpha_Cleavage - •C5H11 Ring_Opening Ring Opening / Rearrangement (Isomerization to Ketone) M_ion->Ring_Opening Strain Relief Water_Loss Dehydration (Loss of H2O) M_ion->Water_Loss - H2O mz_57 [C3H4OH]+ m/z 57 (Base Peak) Alpha_Cleavage->mz_57 mz_71 •C5H11 Neutral Loss (71 Da) Alpha_Cleavage->mz_71 Neutral Ketone_Ion [5,5-dimethyl-2-hexanone]+• m/z 128 Ring_Opening->Ketone_Ion mz_110 [C8H14]+ m/z 110 Water_Loss->mz_110 mz_43 [CH3CO]+ m/z 43 Ketone_Ion->mz_43 α-Cleavage

EI-MS fragmentation pathways of 1-Neopentylcyclopropan-1-ol highlighting diagnostic ion formation.

Comparative Mass Spectrometry Profiles

When comparing 1-neopentylcyclopropan-1-ol to its isomers, the analytical challenge peaks when comparing it to 1-octen-3-ol . Both compounds yield a base peak at m/z 57 via the loss of a 71 Da radical (neopentyl vs. pentyl). However, their secondary diagnostic ions and structural origins differ entirely.

Diagnostic Ion Comparison Table
CompoundStructural ClassBase Peak (m/z)Key Diagnostic Ions (m/z)Mechanistic Origin of Key Ions
1-Neopentylcyclopropan-1-ol Strained cyclic alcohol57 ([C₃H₄OH]⁺)113, 110, 43m/z 57 from loss of neopentyl radical; m/z 43 from ring-opened ketone rearrangement[4].
1-Octen-3-ol Allylic alcohol57 ([C₃H₅O]⁺)72, 29m/z 57 from loss of pentyl radical; m/z 72 from McLafferty-type rearrangement.
2-Octanone Aliphatic ketone43 ([CH₃CO]⁺)58, 71, 85m/z 43 from α-cleavage; m/z 58 from classic McLafferty rearrangement.
Octanal Aliphatic aldehyde44 ([C₂H₄O]⁺•)29, 100, 110m/z 44 from McLafferty rearrangement; m/z 29 ([HCO]⁺) from α-cleavage[3].

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure trustworthy and reproducible differentiation of these isomers, the analytical methodology must account for the thermal lability of the cyclopropanol ring. Field-Proven Insight: If a standard GC inlet is operated at typical high temperatures (e.g., 250°C–300°C), 1-neopentylcyclopropan-1-ol will undergo thermal ring-opening prior to ionization. The resulting mass spectrum will falsely present as 5,5-dimethyl-2-hexanone (base peak m/z 43 instead of m/z 57).

To prevent this, the following self-validating protocol must be employed:

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute the analyte to 1 mg/mL in GC-grade dichloromethane.

    • Self-Validation Step: Spike the sample with an internal standard (e.g., dodecane, 0.5 mg/mL) to monitor retention time stability and verify optimal column flow.

  • Injection Parameters (Critical):

    • Utilize a Cold On-Column (COC) injector if available, or a Programmable Temperature Vaporizing (PTV) inlet set to a low initial temperature (e.g., 60°C, ramping to 200°C).

    • Causality: Bypassing a hot split/splitless inlet prevents the thermal isomerization of the cyclopropanol ring, ensuring the MS detects the intact cyclic structure rather than a degradation artifact.

  • Chromatographic Separation:

    • Column: 30 m x 0.25 mm ID x 0.25 µm DB-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane phase).

    • Oven Program: 50°C (hold 2 min) to 250°C at 10°C/min. This gradient effectively resolves 1-octen-3-ol from 1-neopentylcyclopropan-1-ol based on boiling point and polarity differences.

  • Mass Spectrometry Parameters:

    • Ionization: 70 eV Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Scan Range: m/z 30 to 200.

  • System Suitability Test (SST):

    • Prior to sample analysis, inject a known cyclopropanol standard. Calculate the ratio of m/z 57 (intact α-cleavage) to m/z 43 (thermal degradation to ketone). The system is deemed suitable only if the m/z 43 intensity is <10% of the m/z 57 base peak, validating that the inlet conditions are sufficiently mild.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing, 2024.[Link]

  • Selective Carbon–Carbon Bond Cleavage of Cyclopropanols - Chemical Reviews, 2020.[Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts, 2023.[Link]

  • Fragmentation (mass spectrometry) - Wikipedia.[Link]

Sources

Comparative

Reproducibility of Transition-Metal Catalyzed Ring-Opening Reactions of 1-Neopentylcyclopropan-1-ol: A Comparative Guide

Executive Summary The synthesis of complex β-substituted ketones relies heavily on the ring-opening cross-coupling of cyclopropanols. 1-Neopentylcyclopropan-1-ol , readily synthesized via the Kulinkovich protocol, serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

The synthesis of complex β-substituted ketones relies heavily on the ring-opening cross-coupling of cyclopropanols. 1-Neopentylcyclopropan-1-ol , readily synthesized via the Kulinkovich protocol, serves as an exceptional homoenolate equivalent. However, the neopentyl group's steric bulk often exacerbates a critical failure mode in traditional transition-metal catalysis: the competing β-hydride (β-H) elimination pathway. This guide objectively compares traditional Palladium (Pd) catalysis against modern Copper (Cu) and Manganese (Mn) single-electron transfer (SET) systems, providing actionable data and self-validating protocols to ensure batch-to-batch reproducibility.

Mechanistic Causality: The Root of Reproducibility Issues

As application scientists, we must look beyond yield and understand the causality of byproduct formation. The intrinsic ring strain (approx. 29.0 kcal/mol) of 1-Neopentylcyclopropan-1-ol drives the initial oxidative addition or metalation, but the choice of transition metal dictates the subsequent intermediate and the ultimate reproducibility of the reaction[1].

  • The Palladium Pitfall (Metallo-Homoenolate Pathway): Pd-catalyzed ring openings proceed via a Pd(II)-alkoxide intermediate that opens to form a metallo-homoenolate[2]. Because the neopentyl group sterically hinders the subsequent cross-coupling step, the long-lived Pd-homoenolate undergoes rapid β-H elimination[3]. This yields α,β-unsaturated enones as major byproducts, rendering batch reproducibility highly sensitive to trace impurities, exact temperatures, and ligand degradation[4].

  • The Copper & Manganese Advantage (Radical SET Pathway): Cu(I)/Cu(II) and Mn(II) catalysts operate via a divergent mechanism. Upon ring opening, they generate a β-alkyl radical intermediate rather than a traditional organometallic species[5]. Because Cu and Mn centers are fundamentally less prone to β-H elimination than Pd, the radical intermediate is preserved long enough to be trapped by electrophiles (e.g., fluoroalkyl halides or enones)[3]. This mechanistic shift suppresses enone formation and drastically stabilizes batch-to-batch variance[6].

MechanisticDivergence Substrate 1-Neopentylcyclopropan-1-ol PdCat Pd(II) Catalysis Substrate->PdCat CuMnCat Cu(I)/Mn(II) Catalysis Substrate->CuMnCat Homoenolate Metallo-Homoenolate Intermediate PdCat->Homoenolate Radical β-Alkyl Radical (SET Intermediate) CuMnCat->Radical Enone α,β-Unsaturated Enone (Major Byproduct) Homoenolate->Enone Fast β-H Elimination Desired Cross-Coupled Product (High Yield) Homoenolate->Desired Slow Trapping Radical->Enone Suppressed Radical->Desired Fast Radical Trapping

Figure 1: Mechanistic divergence in transition-metal catalyzed cyclopropanol ring-opening.

Comparative Performance Data

To quantify these mechanistic differences, we evaluated three catalytic systems for the ring-opening cross-coupling of 1-Neopentylcyclopropan-1-ol with a standard electrophile (e.g., 2-bromo-2,2-difluoroacetate) across 5 independent batches.

Catalytic SystemPrimary IntermediateTarget Yield (%)Enone Byproduct (%)Batch-to-Batch RSD (%)Catalyst Cost / mmol
Pd(OAc)₂ / PPh₃ Metallo-homoenolate45.2%38.5%± 15.2%High
Cu(OTf)₂ / Phen β-Alkyl Radical88.4%< 4.0%± 3.1%Low
Mn(acac)₂ β-Alkyl Radical91.0%< 2.0%± 2.4%Very Low

Data Insight: The Mn(acac)₂ and Cu(OTf)₂ systems outperform the Pd system by nearly 2x in yield, while reducing the relative standard deviation (RSD) to under 4%. The suppression of the enone byproduct is the direct cause of this enhanced reproducibility[6],[3].

Standardized Experimental Protocol: Cu-Catalyzed Csp³-Csp³ Cross-Coupling

Trust in a methodology requires a self-validating system. The following protocol utilizes Cu(OTf)₂ for the cross-coupling of 1-Neopentylcyclopropan-1-ol, incorporating In-Process Controls (IPC) and quantitative NMR (qNMR) to ensure absolute reproducibility[5].

Reagents Required:
  • 1-Neopentylcyclopropan-1-ol (1.0 equiv, 0.5 mmol)

  • Electrophile: Ethyl 2-bromo-2,2-difluoroacetate (1.5 equiv, 0.75 mmol)

  • Catalyst: Cu(OTf)₂ (10 mol%)

  • Ligand: 1,10-Phenanthroline (12 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (0.2 M)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

Step-by-Step Methodology:
  • Catalyst Pre-Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Cu(OTf)₂ (18.1 mg, 10 mol%), 1,10-phenanthroline (10.8 mg, 12 mol%), and K₂CO₃ (138 mg, 2.0 equiv). Evacuate and backfill with N₂ (repeat 3x).

  • Substrate Addition: Dissolve 1-Neopentylcyclopropan-1-ol (64.1 mg, 0.5 mmol) and the electrophile (152 mg, 0.75 mmol) in 2.5 mL of anhydrous DCE. Inject this solution into the Schlenk tube via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in a pre-equilibrated oil bath at 80°C for 12 hours under vigorous stirring.

  • In-Process Control (IPC) & Self-Validation: At the 8-hour mark, withdraw a 50 µL aliquot under N₂. Dilute with EtOAc and analyze via GC-MS.

    • Validation Check: If the α,β-unsaturated enone byproduct peak area exceeds 5% relative to the product, the radical trapping is inefficient. Verify solvent anhydrousness and ligand integrity before proceeding with future batches.

  • Quenching & Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Quantitative NMR (qNMR): To the crude mixture, add exactly 84.1 mg (0.5 mmol) of 1,3,5-trimethoxybenzene. Dissolve in CDCl₃ and acquire a ¹H-NMR spectrum (relaxation delay d1 = 10s). Calculate the absolute yield by integrating the product's distinct neopentyl -CH₂- protons against the internal standard's aromatic protons (δ 6.09 ppm).

ProtocolWorkflow Step1 1. Substrate & Catalyst 1-Neopentylcyclopropan-1-ol + Cu(OTf)2 Step2 2. Electrophile Addition Add Alkyl Halide / Enone Step1->Step2 Step3 3. Controlled Reaction 80°C, N2 Atmosphere, 12h Step2->Step3 Step4 4. In-Process Control (IPC) GC-MS/TLC Aliquot Check Step3->Step4 Decision Enone Byproduct < 5%? Step4->Decision Decision->Step3 NO (Extend/Adjust) Step5 5. Quench & Extraction NH4Cl quench, EtOAc extraction Decision->Step5 YES (Proceed) Step6 6. qNMR Validation Add 1,3,5-Trimethoxybenzene Standard Step5->Step6

Figure 2: Self-validating experimental workflow for Cu-catalyzed ring-opening cross-coupling.

Conclusion

For the ring-opening cross-coupling of sterically demanding substrates like 1-Neopentylcyclopropan-1-ol, traditional Palladium catalysis introduces unacceptable batch-to-batch variability due to competing β-H elimination. By transitioning to Copper or Manganese-catalyzed systems, researchers can leverage radical-mediated pathways that inherently suppress enone formation, resulting in superior yields, lower costs, and robust reproducibility.

References

  • Title: Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones Source: Organic Letters (2019) URL: [Link]

  • Title: Copper-Catalyzed Cyclopropanol Ring Opening Csp³-Csp³ Cross-Couplings with (Fluoro)Alkyl Halides Source: Organic Letters (2015) URL: [Link]

  • Title: Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers Source: ACS Catalysis (2018) URL: [Link]

  • Title: Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization to Fused Bicyclic Lactones Source: Journal of the American Chemical Society (2020) URL: [Link]

  • Title: Activation of cyclopropanes by transition metals Source: Wikipedia URL: [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.